REACTION_SMILES
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[CH2:1]([O:2][C:4]1([O:3][Si:7]([CH3:8])([CH3:9])[CH3:10])[CH2:5][CH2:6]1)[CH3:11].[CH3:46][c:47]1[cH:48][cH:49][cH:50][cH:51][cH:52]1.[OH:37][C:38]([c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1)=[O:45].[c:12]1([P:13]([c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)=[CH:31][C:32](=[O:33])[O:34][CH2:35][CH3:36])[cH:26][cH:27][cH:28][cH:29][cH:30]1>>[C:4]1(=[CH:31][C:32](=[O:33])[O:34][CH2:35][CH3:36])[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC1(O[Si](C)(C)C)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=P(c1ccccc1)(c1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C=C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |